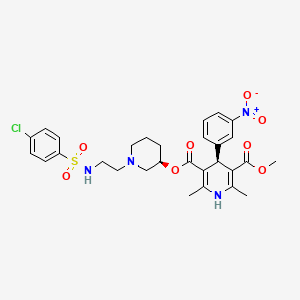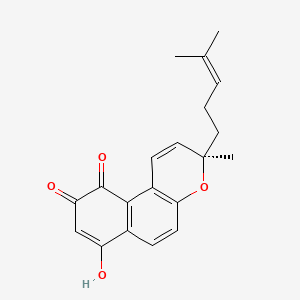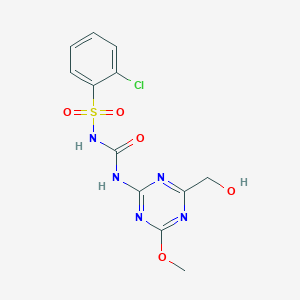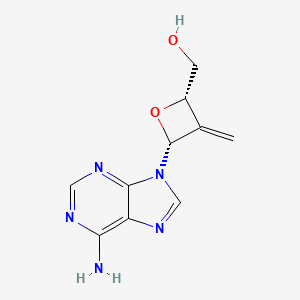
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- typically involves multi-step organic reactions. One common approach includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the purine base via nucleophilic substitution. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Its interaction with biological molecules, such as enzymes and nucleic acids, is of interest for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Industry: Its use in the synthesis of advanced materials and pharmaceuticals highlights its industrial significance.
Mecanismo De Acción
The mechanism by which 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2R,4S)-
- 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4S)-
Uniqueness
The uniqueness of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-methylene-, (2S,4R)- lies in its specific stereochemistry, which influences its reactivity and interaction with molecular targets. This stereochemistry can lead to different biological and chemical properties compared to its isomers, making it a distinct compound of interest in research and industrial applications.
Propiedades
Número CAS |
126170-43-2 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
[(2S,4R)-4-(6-aminopurin-9-yl)-3-methylideneoxetan-2-yl]methanol |
InChI |
InChI=1S/C10H11N5O2/c1-5-6(2-16)17-10(5)15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6,10,16H,1-2H2,(H2,11,12,13)/t6-,10-/m1/s1 |
Clave InChI |
UHHOVABAROJWLV-LHLIQPBNSA-N |
SMILES isomérico |
C=C1[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C=C1C(OC1N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


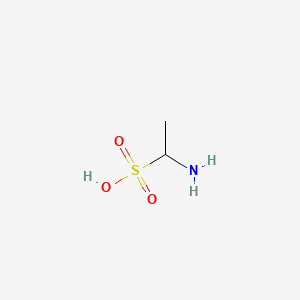
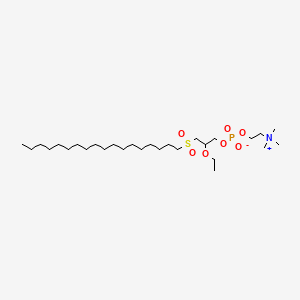

![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
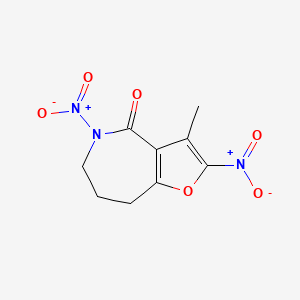

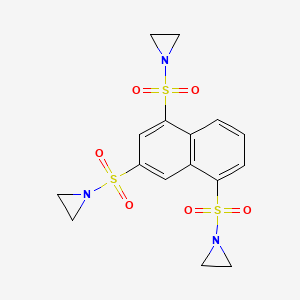
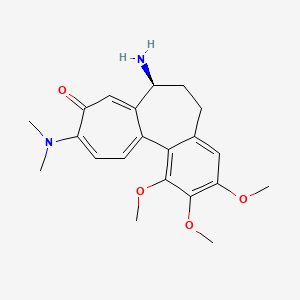
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
